1-fluoro-N-methoxy-N-methylcyclopentanecarboxamide
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Overview
Description
1-Fluoro-N-methoxy-N-methylcyclopentanecarboxamide is a chemical compound belonging to the class of carboxamides. This compound features a cyclopentane ring substituted with a fluorine atom, a methoxy group, and a methyl group attached to the nitrogen atom of the carboxamide group. It is utilized in various fields such as medical research, environmental research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-N-methoxy-N-methylcyclopentanecarboxamide can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanecarboxylic acid with methanol and methylamine in the presence of a dehydrating agent to form the corresponding carboxamide. The fluorination step can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process. This involves the initial formation of cyclopentanecarboxylic acid, followed by its conversion to the carboxamide and subsequent fluorination. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-N-methoxy-N-methylcyclopentanecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The major product of oxidation is typically the corresponding carboxylic acid.
Reduction: The reduction reaction yields the corresponding amine.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-N-methoxy-N-methylcyclopentanecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-fluoro-N-methoxy-N-methylcyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's reactivity and binding affinity, making it effective in various biological and chemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Fluoro-N-methoxy-N-methylcyclopentanecarboxamide is unique due to its specific structural features and reactivity. Similar compounds include:
N-methoxy-N-methylcyclopentanecarboxamide: Lacks the fluorine atom, resulting in different reactivity and properties.
1-fluoro-N-methylcyclopentanecarboxamide: Does not have the methoxy group, leading to variations in chemical behavior.
N-methoxy-N-methylcyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane, affecting its properties and applications.
These compounds share similarities in their core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-fluoro-N-methoxy-N-methylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-10(12-2)7(11)8(9)5-3-4-6-8/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPYQYCTWMQVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1(CCCC1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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